Home > Products > Building Blocks P2338 > 8-Aminoquinoline
8-Aminoquinoline - 578-66-5

8-Aminoquinoline

Catalog Number: EVT-298972
CAS Number: 578-66-5
Molecular Formula: C9H8N2
Molecular Weight: 144.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
8-Aminoquinoline fluoresce moderately to weakly in low dielectric media but not in strongly hydrogen-bonding or acidic aqueous media. The reaction of 8-aminoquinoline with chromium (III), manganese (II), iron (II) and (III), cobalt (II), nickel (II), copper (II), zinc (II), cadmium (II) and platinum (II) salts has been studied.

Tafenoquine

Compound Description: Tafenoquine is another 8-aminoquinoline derivative developed for malaria treatment and prevention. Similar to primaquine, it exhibits activity against both active and dormant liver stages of malaria parasites. Notably, tafenoquine offers a single-dose regimen for radical cure, potentially addressing the adherence challenges associated with longer primaquine regimens [].

Pentaquine

Compound Description: Pentaquine is an 8-aminoquinoline compound studied for its antimalarial properties. While less commonly used compared to primaquine, it exhibits comparable binding affinity to DNA as chloroquine, a known antimalarial drug [].

Plasmocid

Compound Description: Plasmocid, an 8-aminoquinoline derivative, has been investigated for its antimalarial activity. Similar to other 8-aminoquinolines, it demonstrates a capacity to bind to DNA [].

5,7-Dibromo-8-aminoquinoline

Compound Description: 5,7-Dibromo-8-aminoquinoline is a product formed through the reaction of 8-aminoquinoline with N-bromosuccinimide in an acidic environment. This reaction proceeds quantitatively, making it valuable for analytical purposes [].

5,6-Dihydroxy-8-aminoquinoline

Compound Description: 5,6-Dihydroxy-8-aminoquinoline is a potential metabolite of primaquine []. Its identification highlights the metabolic pathways associated with 8-aminoquinoline compounds in biological systems.

WR6026

Compound Description: WR6026 is an 8-aminoquinoline derivative that has shown strong inhibitory activity against Pneumocystis carinii growth in vitro, exhibiting comparable potency to primaquine []. It also demonstrated efficacy in rat models of Pneumocystis pneumonia, surpassing the activity of primaquine alone [].

WR238605

Compound Description: WR238605 is an 8-aminoquinoline compound with potent antimalarial activity, exceeding that of primaquine []. It has undergone extensive metabolism studies, revealing various metabolic pathways, including O-demethylation, N-dealkylation, N-oxidation, oxidative deamination, and C-hydroxylation [].

WR242511

Compound Description: WR242511 is an 8-aminoquinoline derivative that has demonstrated significant activity against both Pneumocystis carinii and malaria parasites. It exhibits higher antimalarial activity than both WR6026 and WR238605 [].

KAI407

Compound Description: KAI407 represents a novel non-8-aminoquinoline compound identified for its potential radical cure activity against malaria. It effectively kills early dormant liver stages (hypnozoites) of Plasmodium cynomolgi, displaying an activity profile comparable to primaquine [].

8-Aminoquinoline-Benzothiazole Derivative

Compound Description: An 8-aminoquinoline-benzothiazole derivative has been investigated for its solvatochromic fluorescence properties []. It displays distinct fluorescence color changes in response to varying solvent polarities, suggesting potential applications as a probe for microenvironmental polarity changes [].

N-Acyl-5-halo-8-aminoquinolines

Compound Description: N-Acyl-5-halo-8-aminoquinolines represent a class of compounds synthesized via a copper-catalyzed domino N-acylation and C5-H halogenation of 8-aminoquinolines []. This synthetic route provides access to a diverse range of 5-halogenated N-acyl quinolines with potential biological activities.

Source and Classification

8-Aminoquinoline is synthesized from quinoline, a bicyclic aromatic compound. The classification of 8-aminoquinoline falls under heterocyclic compounds due to its nitrogen-containing ring structure. Its derivatives have been extensively studied for their potential therapeutic properties, including anti-cancer, anti-viral, and antioxidant activities .

Synthesis Analysis

The synthesis of 8-aminoquinoline can be achieved through various methods, often involving the modification of existing quinoline derivatives. One prevalent approach includes:

  1. Starting Materials: The synthesis typically begins with 8-hydroxyquinoline or other substituted quinolines.
  2. Amine Introduction: The introduction of an amino group can be accomplished via nucleophilic substitution or reduction reactions.
  3. Reagents Used: Common reagents include ammonia or amines in the presence of reducing agents like lithium aluminum hydride.

For instance, a detailed synthesis method involves converting 4-methoxy-2-nitroaniline to 8-aminoquinoline by a series of reactions including nitration, followed by reduction and cyclization under acidic conditions .

Technical Parameters

  • Temperature: Reactions are often conducted at elevated temperatures (80 °C) for optimal yield.
  • Solvents: Common solvents include dichloromethane and dimethylformamide.
  • Yields: Typical yields range from 70% to 95%, depending on the specific reaction conditions and purification methods employed.
Molecular Structure Analysis

The molecular structure of 8-aminoquinoline can be represented as follows:

  • Chemical Formula: C9H8N2
  • Molecular Weight: Approximately 160.17 g/mol

Structural Features

  • Quinoline Ring: The core structure consists of a fused benzene and pyridine ring.
  • Amino Group: The amino group (-NH2) at the 8-position is crucial for its biological activity and reactivity.

NMR Analysis: Nuclear Magnetic Resonance spectroscopy reveals characteristic shifts corresponding to the hydrogen atoms on the aromatic ring and the amino group, aiding in structural confirmation .

Chemical Reactions Analysis

8-Aminoquinoline participates in various chemical reactions, primarily due to its ability to act as a ligand for metal ions:

  1. Chelation Reactions: It forms stable complexes with transition metals such as copper and zinc, which are significant in biological systems.
  2. Substitution Reactions: The amino group can undergo acylation or alkylation, leading to diverse derivatives with enhanced properties.

Technical Details

  • Chelation Constants: The stability of metal complexes formed with 8-aminoquinoline can be quantified using log KaffK_{aff} values, indicating strong binding affinities for metal ions .
  • Reactivity with Oxidants: In oxidative environments, it can also act as a scavenger for reactive oxygen species.
Mechanism of Action

The mechanism of action of 8-aminoquinoline primarily revolves around its role as a chelator and its interaction with biological targets:

  1. Metal Ion Chelation: It selectively binds to metal ions like copper(II), which is implicated in neurodegenerative disorders such as Alzheimer's disease. This chelation reduces metal-induced oxidative stress by preventing reactive oxygen species formation .
  2. Inhibition of Enzymes: Certain derivatives have been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmission, thereby enhancing cognitive function in models of neurodegeneration .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellow crystalline solid.
  • Melting Point: Melting points vary among derivatives but generally fall within the range of 188–239 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
Applications

The applications of 8-aminoquinoline are extensive within medicinal chemistry:

  1. Drug Development: It serves as a scaffold for designing multi-target drugs aimed at treating neurodegenerative diseases due to its antioxidant properties.
  2. Metal Ion Chelators: Its ability to chelate metals makes it useful in treating conditions related to metal toxicity.
  3. Antimicrobial Agents: Some derivatives exhibit antibacterial and antifungal activities, expanding their potential therapeutic use.
Historical Development and Evolution of 8-Aminoquinoline Derivatives

Early Synthetic Antimalarials: From Plasmochin to Primaquine

The first clinically useful 8-aminoquinoline, pamaquine (plasmochin), was synthesized by German researchers in 1925. It represented a breakthrough as the first rationally designed synthetic antimalarial with activity against liver-stage parasites (hypnozoites) and gametocytes. However, monotherapy caused severe toxicities like methemoglobinemia and hemolysis at effective doses [1] [3]. To mitigate toxicity, clinicians empirically combined pamaquine with quinine. This combination proved synergistic: British military studies in the 1920s noted significantly reduced toxicity and improved prevention of Plasmodium vivax relapses compared to pamaquine alone. Remarkably, concurrent (not sequential) administration was critical for efficacy—a paradox noted by malariologist L.W. Hackett in 1937 that remains mechanistically unexplained [1] [3].

By the 1940s, pamaquine’s limitations prompted the search for safer analogues. This led to the development of primaquine by U.S. researchers during the Korean War (1950-1953). Primaquine’s key advantages were:

  • Lower daily doses (15 mg for 14 days)
  • Higher efficacy against P. vivax hypnozoites
  • Reduced hemolytic risk compared to pamaquineOver 300,000 U.S. soldiers received supervised primaquine with chloroquine post-deployment, achieving near-complete prevention of relapses with only isolated toxicity reports [1] [4]. The chloroquine-primaquine "CP tablet" (300 mg chloroquine + 45 mg primaquine weekly) became standard during the Vietnam War, demonstrating the viability of combination therapy [1].

Table 1: Key Early 8-Aminoquinolines

CompoundIntroduction YearKey FeaturesClinical Impact
Pamaquine1926First synthetic hypnozoitocide; high toxicityProved radical cure possible but unsafe
Primaquine1952Reduced toxicity; 14-day regimenEnabled mass radical cure in military/civilian settings

World War II and the Acceleration of 8-Aminoquinoline Research

World War II acted as a catalyst for antimalarial innovation due to a critical event: Japan’s 1942 occupation of Java cut off 90% of the Allied quinine supply. This crisis forced the U.S. to seize German antimalarial research (including Bayer’s pamaquine data) and launch intensive drug development programs [1] [4].

Early attempts to combine pamaquine with the newer synthetic schizontocide quinacrine (atabrine) proved disastrous. The "QAP regimen" (quinine + atabrine + pamaquine) reduced relapses but caused severe hemolytic reactions in Indian soldiers, including fatal renal failure. This toxicity was later attributed to glucose-6-phosphate dehydrogenase (G6PD) deficiency, though this mechanism was unknown at the time [1] [3]. The crisis peaked in 1943 when 4,361 asymptomatic workers in Panama received quinacrine followed by pamaquine (omitting quinine), resulting in 401 hospitalizations (>8% toxicity rate) and 92 blood transfusions [1] [8].

These failures spurred two critical initiatives:

  • Prisoner Trials: U.S. researchers conducted controlled studies using mosquito-borne P. vivax challenges in inmates to screen dozens of 8-aminoquinoline candidates [4].
  • Primaquine Optimization: Focus shifted to identifying less toxic analogues, culminating in primaquine’s selection based on superior efficacy-toxicity ratios in avian and primate models [1] [4].

Table 2: WWII-Era Combination Regimens

RegimenComponentsOutcomeKey Finding
Quinine-PamaquineQuinine 1800 mg + Pamaquine 30 mgSafe, reduced relapsesConcurrent dosing essential for synergy
QAPQuinacrine 300 mg + Pamaquine 30 mg (+quinine)Hemolysis, some deathsQuinacrine exacerbated pamaquine toxicity
CP TabletChloroquine 300 mg + Primaquine 45 mg weeklyFew hemolytic events; no deathsValidated weekly combination therapy

Modern Advances: Tafenoquine and Beyond

The 21st century brought transformative advances with tafenoquine, an 8-aminoquinoline designed to overcome primaquine’s limitations. Key milestones include:

  • Origins: Synthesized in 1978 by Walter Reed Army Institute as a primaquine analogue with a 5-phenoxy group extension [5] [6].
  • Pharmacology: 3-5× longer half-life (14 days vs. 3–6 hours for primaquine) due to reduced oxidative metabolism. This enables single-dose radical cure [5] [6].
  • Mechanism: Metabolized by CYP2D6 to active 5,6-ortho-quinone tafenoquine, which undergoes redox cycling in parasites, generating hydrogen peroxide and hydroxyl radicals that kill hypnozoites [5] [6].
  • Approval: FDA-approved in 2018 (as Krintafel® for radical cure and Arakoda® for prophylaxis) based on phase III trials showing 91.9% relapse prevention with a single 300 mg dose combined with chloroquine [5] [6].

Research continues to address limitations:

  • G6PD Dependency: Both tafenoquine and primaquine cause hemolysis in G6PD-deficient patients, necessitating pretreatment screening [4] [7].
  • Next-Gen Candidates:
  • ELQ-300: A quinolone-ester targeting mitochondrial electron transport with liver-stage activity [7].
  • 2-Substituted Analogues: Bulky groups at the 2-position of primaquine (e.g., benzyloxy) improve metabolic stability and reduce toxicity in preclinical studies [7].
  • Novel Strategies:
  • Prodrug Approaches: Masking the terminal nitrogen (e.g., imidazolidin-4-one derivatives) enhances metabolic stability [7].
  • Synergy Exploration: Revisiting co-drug combinations (e.g., methylene blue + 8-aminoquinolines) to detoxify hemolytic metabolites [7].

Table 3: Structural Evolution of Key 8-Aminoquinolines

CompoundR1R2R3Key Structural Modification
PamaquineOCH₃OC₂H₅HFirst 8-aminoquinoline; methoxy/ethoxy groups
PrimaquineOCH₃NH₂HPrimary amine side chain; demethylated pamaquine
TafenoquineOCH₃NHCH₃C₆H₅O5-phenoxy group; methylated terminal nitrogen

Properties

CAS Number

578-66-5

Product Name

8-Aminoquinoline

IUPAC Name

quinolin-8-amine

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C9H8N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H,10H2

InChI Key

WREVVZMUNPAPOV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)N)N=CC=C2

Synonyms

8-((6-(diethylamino)hexyl)amino)-6-methoxy-4-methylquinoline
8-(6-diethylaminohexylamino)-6-methoxy-4-methylquinoline dihydrochloride
8-aminoquinoline
8-quinolinamine
N,N-diethyl-N'-(6-methoxy-4-methyl-8-quinolinyl)-1,6- hexanediamine
sitamaquine
WR 006026
WR 6026
WR-006026
WR-6026
WR006026
WR6026

Canonical SMILES

C1=CC2=C(C(=C1)N)N=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.